molecular formula C11H9N3O5 B13733629 Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13733629
M. Wt: 263.21 g/mol
InChI Key: KXHDSKPABLLYIY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound of significant interest in scientific research, featuring a 1,2,4-oxadiazole core substituted at the 5-position with a strong electron-withdrawing 4-nitrophenyl group . This structural motif enhances the compound's stability and reactivity, making it a valuable building block in synthetic chemistry . In medicinal chemistry, derivatives of 1,2,4-oxadiazole have demonstrated promising biological activities. This compound is investigated for its potential antimicrobial properties, including antibacterial and antifungal effects, where the nitro group is thought to enhance interaction with microbial targets . Furthermore, its potential as a Succinate Dehydrogenase Inhibitor (SDHI) is a key area of study; such inhibitors disrupt fungal energy metabolism by binding to the SDH enzyme, making them candidates for developing new antifungal agents . Preliminary research also suggests that 1,2,4-oxadiazole derivatives can exhibit cytotoxic effects and may inhibit proliferation in various cancer cell lines, positioning them for exploration in anticancer research . Beyond biomedical applications, this compound finds utility in materials science. Its unique structure allows it to be incorporated into polymer matrices to create materials with tunable fluorescent properties, which are valuable for developing sensors and light-emitting devices . The compound can also serve as a monomer in cationic ring-opening polymerization, yielding polymers with enhanced thermal stability and mechanical properties . Multiple synthetic pathways are available for its production. A common classical method involves the cyclization of an amidoxime with a carboxylic acid derivative, such as ethyl 4-nitrobenzoate or its activated forms like the acid chloride, often under heating and sometimes with catalysts like pyridine to improve yields . More modern and efficient approaches utilize coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid, facilitating milder reaction conditions and often resulting in higher yields . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C11H9N3O5/c1-2-18-11(15)9-12-10(19-13-9)7-3-5-8(6-4-7)14(16)17/h3-6H,2H2,1H3

InChI Key

KXHDSKPABLLYIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Cyclization

One of the most common and classical approaches to synthesize 1,2,4-oxadiazole derivatives, including this compound, involves the cyclization of amidoximes with carboxylic acid derivatives such as esters, acid chlorides, or anhydrides.

  • Starting Materials : The key precursors are amidoximes, which can be prepared by the reaction of hydroxylamine with nitriles, and ethyl 4-nitrobenzoate or its activated derivatives.
  • Cyclization Conditions : The amidoxime is reacted with ethyl 4-nitrobenzoate or its activated forms (e.g., acid chloride or anhydride) under heating conditions, sometimes in the presence of catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) to improve yields.
  • Mechanism : The amidoxime nucleophilically attacks the activated carbonyl carbon, followed by intramolecular cyclization and dehydration to form the 1,2,4-oxadiazole ring.

This method was originally proposed by Tiemann and Krüger and has been refined to improve yields and reaction conditions. However, challenges include moderate yields and purification difficulties due to side products.

Use of Coupling Reagents for Activation

To enhance the efficiency of cyclization, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), carbonyldiimidazole (CDI), or TBTU can be used to activate the carboxylic acid or ester towards nucleophilic attack by the amidoxime.

  • Procedure : The carboxylic acid or ester is first activated by the coupling reagent in an appropriate solvent (e.g., dichloromethane or DMF), then the amidoxime is added to the reaction mixture.
  • Advantages : This approach often leads to higher yields and milder reaction conditions compared to direct heating with acid chlorides.
  • Limitations : The use of coupling reagents can introduce impurities and requires careful purification.

This method is particularly useful when the starting carboxylic acid is sensitive or when milder conditions are desired.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Another synthetic route involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles to form the 1,2,4-oxadiazole ring.

  • Generation of Nitrile Oxides : Typically generated in situ from aldoximes or hydroximoyl chlorides under basic conditions.
  • Reaction with Nitriles : The nitrile oxide reacts with a nitrile (such as 4-nitrobenzonitrile) to yield the oxadiazole ring.
  • Advantages : This method can be highly regioselective and allows for the incorporation of various substituents.
  • Challenges : Requires careful control of reaction conditions to avoid side reactions and decomposition.

While this method is less commonly used for the specific compound this compound, it represents a versatile alternative in oxadiazole synthesis.

Direct Cyclization from Amidoximes and Esters

In some cases, direct reaction of amidoximes with esters (such as ethyl 4-nitrobenzoate) under reflux conditions can afford the desired 1,2,4-oxadiazole.

  • Reaction Conditions : Prolonged heating in solvents like ethanol or toluene, sometimes with acid or base catalysts.
  • Yield and Purification : Yields are generally moderate; purification may require recrystallization or chromatographic techniques.

This method is straightforward but often less efficient compared to activated acid derivatives or coupling reagent methods.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Advantages Limitations Typical Yield (%)
Amidoxime + Acid Chloride Amidoxime, acid chloride (e.g., 4-nitrobenzoyl chloride) Pyridine or TBAF catalyst Reflux in organic solvent Simple, classical method Harsh conditions, side products 50-70
Amidoxime + Activated Acid (EDC, DCC) Amidoxime, carboxylic acid or ester EDC, DCC, CDI, TBTU Room temp to mild heating Milder conditions, better yields Coupling reagent impurities 65-85
1,3-Dipolar Cycloaddition Nitrile oxide, nitrile Base for nitrile oxide generation Mild to moderate heating Regioselective, versatile Sensitive intermediates 40-75
Amidoxime + Ester (Direct) Amidoxime, ethyl 4-nitrobenzoate Acid/base catalyst (optional) Reflux in ethanol or toluene Simple reagents Lower yield, longer time 40-60

Research Discoveries and Optimization

  • Recent studies have demonstrated that the use of coupling reagents such as EDC or CDI significantly improves the yield and purity of this compound compared to direct cyclization methods.
  • Catalysts like pyridine and TBAF have been shown to accelerate the cyclization step and reduce reaction times.
  • The choice of solvent and temperature critically affects the reaction outcome, with polar aprotic solvents often providing better solubility and reaction rates.
  • Purification challenges remain due to the formation of side products; recrystallization from methanol or chromatographic techniques are commonly employed.
  • Advances in microwave-assisted synthesis have also been reported to shorten reaction times and improve yields, though these methods require specialized equipment.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Nucleophilic Addition: The oxadiazole ring can participate in nucleophilic addition reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

    Nucleophilic Addition: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane or ethanol.

Major Products:

    Reduction: Ethyl 5-(4-aminophenyl)-1,2,4-oxadiazole-3-carboxylate.

    Hydrolysis: 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylic acid.

    Nucleophilic Addition: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate has shown promising antimicrobial properties. Studies indicate that derivatives of oxadiazoles possess significant antibacterial and antifungal activities. The nitro group in this compound enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Research has suggested that oxadiazole derivatives can exhibit anticancer activity. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation and induce apoptosis, although further studies are required to elucidate the underlying mechanisms .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of oxadiazole derivatives. This compound has been investigated for its ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

Materials Science

Fluorescent Materials

The compound's unique structure allows it to be utilized in the development of fluorescent materials. This compound can be incorporated into polymer matrices to create materials with tunable optical properties. These materials are valuable in applications such as sensors and light-emitting devices .

Polymerization Studies

This compound has been used as a monomer in the synthesis of novel polymers through cationic ring-opening polymerization. The resulting polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Analytical Chemistry

Chromatographic Applications

The compound can be utilized as a derivatizing agent in gas chromatography for the analysis of fatty acids and other compounds. Its ability to form stable derivatives enhances the detection sensitivity and resolution during chromatographic separations .

Spectroscopic Studies

This compound has been employed in spectroscopic studies to investigate molecular interactions and conformational changes in biological systems. Its distinct spectral features make it a useful probe in fluorescence spectroscopy .

Summary Table of Applications

Application Area Specific Uses Research Findings
Medicinal ChemistryAntimicrobial agentsExhibits significant antibacterial and antifungal activities
Anticancer propertiesInduces apoptosis in cancer cell lines
Neuroprotective effectsProtects against oxidative stress
Materials ScienceFluorescent materialsTunable optical properties for sensors
Polymerization studiesEnhanced thermal stability in polymers
Analytical ChemistryChromatographic applicationsImproves detection sensitivity
Spectroscopic studiesUseful probe in fluorescence spectroscopy

Mechanism of Action

The mechanism of action of Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Nitrophenyl C₁₁H₁₀N₃O₅* 279.22 (estimated) Expected high reactivity due to nitro group; potential use in explosives, dyes, or pharmaceuticals.
Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate 4-Chlorophenyl C₁₁H₁₀ClN₂O₃ 252.66 95% purity; used as a building block in drug synthesis. Chlorine enhances lipophilicity and bioactivity.
Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate 2-Thienyl C₉H₈N₂O₃S 224.23 Sulfur-containing analog; potential applications in materials science due to thiophene’s electronic properties.
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate Chloromethyl C₆H₇ClN₂O₃ 190.59 Versatile intermediate in organic synthesis; chloromethyl group enables further functionalization.
Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate tert-Butyl C₉H₁₄N₂O₃ 198.22 Bulky substituent improves steric hindrance; used in agrochemical research.
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate Methyl C₆H₈N₂O₃ 156.14 Simple alkyl derivative; foundational compound for synthesizing complex oxadiazoles.

*Molecular weight calculated based on structural analogs.

Structural and Reactivity Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 4-nitrophenyl group in the target compound contrasts with electron-donating groups like the 2-ethoxyphenyl in ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (). The nitro group increases electrophilicity, making the compound more reactive in nucleophilic substitutions or cycloadditions.
    • Chlorine in the 4-chlorophenyl analog () provides moderate electron withdrawal, balancing reactivity and stability for pharmaceutical intermediates.
  • Biological Activity: Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate () demonstrates antifungal activity against Candida albicans, suggesting that nitro-substituted derivatives may also exhibit antimicrobial properties. The chloromethyl derivative () is a precursor for prodrugs due to its ability to form covalent bonds with biological targets.
  • The 4-chlorophenyl derivative () is synthesized with 95% purity, indicating optimized protocols for halogenated analogs.

Biological Activity

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate is a significant compound within the oxadiazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of an ethyl ester group at the 3-position and a 4-nitrophenyl substituent at the 5-position enhances its chemical reactivity and biological properties.

Property Details
IUPAC Name This compound
Molecular Formula C₁₁H₉N₃O₅
Molecular Weight 263.206 g/mol
CAS Number 37384-65-9

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. This compound has shown promising results in various cancer cell lines:

  • Cytotoxicity Tests : Studies have demonstrated that this compound exhibits cytotoxic effects against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines. Notably, it has been reported that certain derivatives exhibit IC₅₀ values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism involves inducing apoptosis through pathways associated with p53 activation and caspase-3 cleavage in cancer cells . Flow cytometry assays have confirmed that these compounds can induce cell cycle arrest in the G0-G1 phase.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Derivatives of oxadiazoles have been shown to possess significant activity against various pathogens. The proposed mechanism involves interactions with cellular targets leading to inhibition of vital biological pathways .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of hydrazides derived from carboxylic acids. Common reagents include:

  • Hydrazine derivatives
  • Carboxylic acid esters
  • Nitro-substituted aromatic compounds

The reaction conditions often require heating under reflux or microwave-assisted synthesis to enhance yield and purity.

Study on Anticancer Activity

In a study published in MDPI, derivatives of this compound were tested against several cancer cell lines. The results indicated:

  • CEM-13 Cells : IC₅₀ values were observed at sub-micromolar concentrations.
  • MCF-7 Cells : The compound was effective in inducing apoptosis through upregulation of p53 and activation of caspase pathways.

Study on Antimicrobial Efficacy

Another study highlighted the antimicrobial potential of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of nitrile derivatives with hydroxylamine, followed by esterification. Key steps include:
  • Using ethyl oxalyl chloride and 4-nitrophenyl-substituted precursors under reflux in ethanol or methanol .
  • Optimizing pH (6–8) and temperature (70–90°C) to favor oxadiazole ring formation .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and purifying via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) .
  • Yield improvements (up to 85%) are achieved by slow addition of reagents and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.3–1.5 ppm for ethyl ester CH₃; δ 8.2–8.4 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 292.05) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at 1720–1740 cm⁻¹ (ester C=O) and 1520–1540 cm⁻¹ (NO₂ stretching) validate functional groups .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :
  • Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles due to risks of skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
  • First Aid : For accidental exposure, rinse eyes with water (15+ minutes) and wash skin with soap/water. Use fume hoods for handling powders to avoid inhalation .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :
  • Comparative Bioassays : Use standardized protocols (e.g., broth microdilution for antimicrobial activity; IC₅₀ assays for cytotoxicity) to minimize variability .
  • Purity Validation : Employ HPLC (≥98% purity) to rule out impurities affecting bioactivity .
  • Structural Confirmation : X-ray crystallography or DFT calculations verify the nitro group’s electronic effects on reactivity .

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (target for antimicrobial activity). Focus on hydrogen bonding between the oxadiazole ring and active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Models : Corporate Hammett constants (σ) of the 4-nitrophenyl group to predict bioactivity trends .

Q. What strategies can optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) while maintaining efficacy?

  • Methodological Answer :
  • Derivatization : Replace the ethyl ester with PEGylated groups to enhance aqueous solubility. Monitor logP changes via shake-flask assays .
  • Prodrug Design : Synthesize tert-butoxycarbonyl (Boc)-protected analogs to improve oral bioavailability. Assess hydrolysis rates in simulated gastric fluid .
  • In Vitro Metabolism : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., esterase-mediated cleavage) and guide structural modifications .

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